3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose
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Overview
Description
3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is a synthetic derivative of glucose. This compound is often used in organic synthesis and research due to its unique structural properties, which include protective groups that make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in N,N-dimethylformamide. This reaction results in the formation of the silyl-protected glucose derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same protective group chemistry but is optimized for larger batch sizes and higher yields. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The silyl and isopropylidene groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. The silyl and isopropylidene groups protect specific hydroxyl groups on the glucose molecule, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranose
- 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose
Uniqueness
3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry, where precise control over reaction pathways is essential .
Properties
Molecular Formula |
C15H30O6Si |
---|---|
Molecular Weight |
334.48 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C15H30O6Si/c1-14(2,3)22(6,7)21-11-10(9(17)8-16)18-13-12(11)19-15(4,5)20-13/h9-13,16-17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
BZJPNEQXAWNADR-UJPOAAIJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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